Cas no 2228311-32-6 (3-2-(dimethylamino)-5-fluorophenyl-1,1,1-trifluoropropan-2-one)

3-2-(dimethylamino)-5-fluorophenyl-1,1,1-trifluoropropan-2-one structure
2228311-32-6 structure
Product name:3-2-(dimethylamino)-5-fluorophenyl-1,1,1-trifluoropropan-2-one
CAS No:2228311-32-6
MF:C11H11F4NO
Molecular Weight:249.204756975174
CID:6286773
PubChem ID:165695726

3-2-(dimethylamino)-5-fluorophenyl-1,1,1-trifluoropropan-2-one 化学的及び物理的性質

名前と識別子

    • 3-2-(dimethylamino)-5-fluorophenyl-1,1,1-trifluoropropan-2-one
    • 2228311-32-6
    • 3-[2-(dimethylamino)-5-fluorophenyl]-1,1,1-trifluoropropan-2-one
    • EN300-1971398
    • インチ: 1S/C11H11F4NO/c1-16(2)9-4-3-8(12)5-7(9)6-10(17)11(13,14)15/h3-5H,6H2,1-2H3
    • InChIKey: BYKNCJKSMCKJRI-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)CC(C(F)(F)F)=O)N(C)C

計算された属性

  • 精确分子量: 249.07767662g/mol
  • 同位素质量: 249.07767662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 277
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3Ų
  • XLogP3: 2.9

3-2-(dimethylamino)-5-fluorophenyl-1,1,1-trifluoropropan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1971398-5.0g
3-[2-(dimethylamino)-5-fluorophenyl]-1,1,1-trifluoropropan-2-one
2228311-32-6
5g
$2485.0 2023-06-01
Enamine
EN300-1971398-0.05g
3-[2-(dimethylamino)-5-fluorophenyl]-1,1,1-trifluoropropan-2-one
2228311-32-6
0.05g
$719.0 2023-09-16
Enamine
EN300-1971398-1g
3-[2-(dimethylamino)-5-fluorophenyl]-1,1,1-trifluoropropan-2-one
2228311-32-6
1g
$857.0 2023-09-16
Enamine
EN300-1971398-0.5g
3-[2-(dimethylamino)-5-fluorophenyl]-1,1,1-trifluoropropan-2-one
2228311-32-6
0.5g
$823.0 2023-09-16
Enamine
EN300-1971398-1.0g
3-[2-(dimethylamino)-5-fluorophenyl]-1,1,1-trifluoropropan-2-one
2228311-32-6
1g
$857.0 2023-06-01
Enamine
EN300-1971398-2.5g
3-[2-(dimethylamino)-5-fluorophenyl]-1,1,1-trifluoropropan-2-one
2228311-32-6
2.5g
$1680.0 2023-09-16
Enamine
EN300-1971398-0.1g
3-[2-(dimethylamino)-5-fluorophenyl]-1,1,1-trifluoropropan-2-one
2228311-32-6
0.1g
$755.0 2023-09-16
Enamine
EN300-1971398-0.25g
3-[2-(dimethylamino)-5-fluorophenyl]-1,1,1-trifluoropropan-2-one
2228311-32-6
0.25g
$789.0 2023-09-16
Enamine
EN300-1971398-5g
3-[2-(dimethylamino)-5-fluorophenyl]-1,1,1-trifluoropropan-2-one
2228311-32-6
5g
$2485.0 2023-09-16
Enamine
EN300-1971398-10.0g
3-[2-(dimethylamino)-5-fluorophenyl]-1,1,1-trifluoropropan-2-one
2228311-32-6
10g
$3683.0 2023-06-01

3-2-(dimethylamino)-5-fluorophenyl-1,1,1-trifluoropropan-2-one 関連文献

3-2-(dimethylamino)-5-fluorophenyl-1,1,1-trifluoropropan-2-oneに関する追加情報

Introduction to 3-2-(dimethylamino)-5-fluorophenyl-1,1,1-trifluoropropan-2-one (CAS No. 2228311-32-6)

3-2-(dimethylamino)-5-fluorophenyl-1,1,1-trifluoropropan-2-one is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and chemical properties. This compound, identified by the CAS number 2228311-32-6, features a trifluoromethyl group and a dimethylamino substituent, which contribute to its distinctive reactivity and potential applications in drug discovery and synthesis. The presence of these functional groups makes it a valuable intermediate in the development of novel therapeutic agents.

The structure of 3-2-(dimethylamino)-5-fluorophenyl-1,1,1-trifluoropropan-2-one is characterized by a phenyl ring substituted with a fluorine atom at the 5-position and an amine group at the 2-position, which is further modified with two methyl groups. This arrangement imparts both electron-donating and electron-withdrawing effects, influencing its interaction with biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive moiety for medicinal chemists aiming to improve pharmacokinetic profiles of drug candidates.

Recent advancements in fluorinated pharmaceuticals have highlighted the importance of compounds like 3-2-(dimethylamino)-5-fluorophenyl-1,1,1-trifluoropropan-2-one in modulating enzyme activity and receptor binding. Studies have demonstrated that fluorine atoms can significantly alter the pharmacological properties of molecules by affecting their electronic distribution, solubility, and metabolic degradation pathways. The fluorine atom at the 5-position of the phenyl ring in this compound plays a crucial role in enhancing binding affinity to biological targets, a phenomenon often referred to as "fluorine effect."

In the context of drug development, 3-2-(dimethylamino)-5-fluorophenyl-1,1,1-trifluoropropan-2-one serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, allows for the creation of diverse pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in inflammatory pathways and cancer metabolism. The dimethylamino group further enhances its utility by providing a site for further functionalization, enabling the design of molecules with tailored biological activities.

One notable application of 3-2-(dimethylamino)-5-fluorophenyl-1,1,1-trifluoropropan-2-one is in the synthesis of kinase inhibitors, which are critical in treating various forms of cancer. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By incorporating this compound into drug candidates, researchers aim to develop selective inhibitors that disrupt aberrant signaling networks without affecting normal cellular processes. Preliminary studies have shown promising results in vitro, indicating its potential as a lead compound for further optimization.

The synthesis of 3-2-(dimethylamino)-5-fluorophenyl-1,1,1-trifluoropropan-2-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by nucleophilic substitution or condensation reactions with appropriate reagents. The use of fluorous chemistry techniques has been particularly effective in facilitating these transformations due to the unique properties of fluorinated compounds. These methods allow for efficient purification and isolation of the desired product while minimizing side reactions.

From a spectroscopic perspective, 3-2-(dimethylamino)-5-fluorophenyl-1,1,1-trifluoropropan-2-one exhibits distinct characteristics that aid in its identification and characterization. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic peaks corresponding to the fluorine atom, methyl groups, and amine functionality. Infrared (IR) spectroscopy confirms the presence of carbonyl and amine groups, while mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns. These analytical techniques are essential for ensuring the correct structure and purity of the compound before it is used in further studies.

The pharmacokinetic profile of derivatives derived from 3-2-(dimethylamino)-5-fluorophenyl-1,1,1-trifluoropropan-2-one is another area of active investigation. The trifluoromethyl group contributes to improved bioavailability by enhancing lipophilicity and reducing metabolic clearance rates. Additionally, the fluorine atom can influence passive diffusion across biological membranes due to its partial positive charge when bonded to carbon atoms. These properties make it an attractive moiety for designing drugs with prolonged half-lives and reduced dosing frequencies.

In conclusion, 3-2-(dimethylamino)-5-fluorophenyl-1,1,1-trifluoropropan-2-one (CAS No. 2228311-32-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer numerous opportunities for developing novel therapeutic agents with improved efficacy and pharmacokinetic properties. As our understanding of fluorinated compounds continues to evolve, this compound will likely play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs.

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